molecular formula C6H5NO4 B3418128 2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid CAS No. 1202864-55-8

2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid

Cat. No.: B3418128
CAS No.: 1202864-55-8
M. Wt: 155.11 g/mol
InChI Key: CSGQJHQYWJLPKY-UHFFFAOYSA-N
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Description

2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a hydroxy group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position. The presence of carbon-13 isotopes at positions 2, 3, 4, 5, and 6 makes it particularly useful for various research applications, including isotopic labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted precursors under controlled conditions. For instance, starting from a suitably labeled precursor, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of isotopically labeled starting materials, which are subjected to a series of chemical transformations under optimized conditions to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding keto group.

    Reduction: The keto group can be reduced to form a hydroxy group.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

    Oxidation: Formation of 2,6-dioxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-hydroxy-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid.

    Substitution: Formation of esters or amides depending on the substituent introduced.

Scientific Research Applications

2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the functional groups present. The labeled carbon atoms allow for detailed tracking of the compound’s metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid: Similar structure but without the isotopic labeling.

    6-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid: Differing position of the hydroxy and keto groups.

    2,6-dioxo-1H-pyridine-4-carboxylic acid: Both hydroxy groups replaced by keto groups.

Uniqueness

The uniqueness of 2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying complex biochemical pathways and reaction mechanisms. The presence of carbon-13 isotopes provides enhanced sensitivity and resolution in spectroscopic analyses, making it a preferred choice for researchers in various fields.

Properties

IUPAC Name

2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQJHQYWJLPKY-IDEBNGHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C](N[13C]1=O)O)[13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745968
Record name 6-Hydroxy-2-oxo(~13~C_5_)-1,2-dihydropyridine-4-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.064 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-55-8
Record name 6-Hydroxy-2-oxo(~13~C_5_)-1,2-dihydropyridine-4-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-55-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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